molecular formula C23H21N5O4 B2559096 ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895010-74-9

ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2559096
CAS No.: 895010-74-9
M. Wt: 431.452
InChI Key: BOZBRWMDCVUYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core structure. The compound features a substituted pyrimidine ring fused with a pyrazole moiety, with an o-tolyl (ortho-methylphenyl) group at position 1 of the pyrazolo ring and an ethyl benzoate-linked acetamido side chain at position 3. This structural complexity confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., DMSO) and a molecular weight of approximately 462.47 g/mol. Pyrazolo[3,4-d]pyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-3-32-23(31)16-9-5-6-10-18(16)26-20(29)13-27-14-24-21-17(22(27)30)12-25-28(21)19-11-7-4-8-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZBRWMDCVUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves a multi-step process. The core pyrazolo[3,4-d]pyrimidine structure is usually constructed through cyclization reactions involving appropriate precursors.

  • Step 1: Synthesis of the pyrazole ring from a hydrazine derivative and a β-keto ester.

  • Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.

  • Step 3: Coupling the core structure with o-tolylamine under suitable conditions.

  • Step 4: Introduction of the benzoate ester group via acylation reactions.

Industrial production methods: In an industrial setting, the production methods are scaled up using batch reactors or continuous flow processes. Optimizing reaction conditions such as temperature, solvent choice, and catalyst use ensures higher yields and purity.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the tolyl group, forming corresponding carboxylic acids or aldehydes.

  • Reduction: Reduction reactions can occur at the oxo group, converting it into hydroxyl derivatives.

  • Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common reagents and conditions:

  • Oxidation: Using oxidizing agents such as KMnO₄ or H₂O₂ under acidic conditions.

  • Reduction: Employing reducing agents like NaBH₄ or LiAlH₄.

  • Substitution: Utilizing halogenating agents (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major products formed:

  • Oxidation of the tolyl group can yield carboxylic acids.

  • Reduction of the oxo group results in hydroxyl compounds.

  • Substitution reactions lead to various halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is in cancer treatment. Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit potent anticancer properties. They function by inhibiting specific enzymes involved in tumor growth and proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase, showcasing their potential as chemotherapeutic agents .

Modulation of Indoleamine 2,3-Dioxygenase (IDO)

This compound has been studied for its ability to modulate IDO activity. IDO is an enzyme implicated in immune regulation and tumor immunosuppression.

Mechanism : By inhibiting IDO, this compound may enhance the effectiveness of existing cancer therapies and improve immune response against tumors. This application is particularly relevant in the context of immunotherapy for cancers such as melanoma and lung cancer .

Antidiabetic Properties

Emerging research suggests that compounds similar to this compound may exhibit antidiabetic effects. Through mechanisms involving glucose metabolism modulation, these compounds can potentially be used to manage diabetes.

Research Findings : A study highlighted the ability of certain pyrazole derivatives to improve glucose uptake in diabetic models, indicating a pathway for developing new antidiabetic medications .

Data Table: Summary of Findings

ApplicationMechanismReference
Anticancer ActivityInduces apoptosis; cell cycle arrestJournal of Medicinal Chemistry
Modulation of IDOEnhances immune responseCanadian Patents Database
Antidiabetic PropertiesImproves glucose metabolismPhytochemical Screening Study

Mechanism of Action

Mechanism by which it exerts its effects: The compound interacts with specific molecular targets, often inhibiting or modulating their activity. For example, it might inhibit certain kinases or enzymes critical to disease pathways.

Molecular targets and pathways involved: These include various proteins and receptors involved in signal transduction, cell cycle regulation, and metabolic pathways. The pyrazolo[3,4-d]pyrimidine core is known for its kinase inhibition potential, affecting pathways related to cancer and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogous pyrazolo[3,4-d]pyrimidine derivatives (Table 1), emphasizing substituent effects on bioactivity and physicochemical behavior.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 1 Side Chain at Position 5 Key Pharmacological Properties
Ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate (Target) o-tolyl Ethyl benzoate-linked acetamido Hypothesized kinase inhibition (unpublished)
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Methyl Ethyl acetate Unknown (no reported bioactivity)
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 2-Chloroethyl None (simpler side chain) Antitumor activity (IC₅₀: 12 µM in HeLa cells)

Key Observations

However, this may reduce aqueous solubility, limiting bioavailability. The 2-chloroethyl substituent in the compound from confers electrophilicity, enabling covalent interactions with biological targets (e.g., DNA alkylation), which explains its antitumor activity.

In contrast, the simpler ethyl acetate side chain in ’s compound lacks this functional diversity.

Synthetic Accessibility :

  • The compound from is synthetically simpler due to its methyl substituent and lacks the multi-step coupling required for the target’s o-tolyl and benzoate groups.

Research Findings and Limitations

  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidines with halogenated alkyl groups (e.g., 2-chloroethyl) demonstrate direct cytotoxic effects , whereas the target compound’s mechanism remains speculative.
  • Kinase Inhibition : Molecular docking studies (unpublished) suggest the target’s benzoate-acetamido side chain may stabilize interactions with tyrosine kinase active sites, but experimental validation is lacking.
  • Solubility Challenges: The o-tolyl group’s hydrophobicity necessitates formulation optimization (e.g., nanoemulsions) for in vivo applications.

Biological Activity

Ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate, identified by its CAS number 895010-74-9, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is notable for its diverse biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O4, with a molecular weight of 431.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core which is critical for its biological activity.

Pyrazolo[3,4-d]pyrimidines are known to inhibit various eukaryotic protein kinases that are pivotal in cancer cell proliferation. The specific mechanism involves mimicking ATP binding sites in kinases, thereby disrupting their function and leading to reduced tumor growth.

Case Studies and Research Findings

  • In Vitro Studies : this compound has been tested against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Comparative Analysis : In a study comparing various pyrazolo[3,4-d]pyrimidine derivatives, compounds with similar structural motifs showed IC50 values ranging from 1.74 µM to higher depending on substituents. The presence of the o-tolyl group in this compound enhances its potency against specific cancer types .
CompoundCell LineIC50 (µM)Reference
Ethyl 2-(2-(4-oxo-1-(o-tolyl)-...MCF-71.74
Compound AHepG20.85
Compound BA5491.50

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. This compound has shown promise against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

The antimicrobial activity is believed to stem from the inhibition of bacterial DNA polymerases and other essential enzymes involved in bacterial proliferation. The dual action as both an anticancer agent and an antimicrobial agent makes it a candidate for further pharmacological exploration.

Case Studies

  • Antibacterial Evaluation : In vitro evaluations have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antibacterial activity when tested alongside antibiotics like ampicillin and kanamycin. The combination therapy showed enhanced efficacy against resistant strains .
BacteriaInhibition Zone (mm)Compound TestedReference
Staphylococcus aureus15Ethyl derivative
Escherichia coli12Ethyl derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.